BenchChemオンラインストアへようこそ!

9-(2-fluorophenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

medicinal chemistry lead optimization physicochemical profiling

9-(2-Fluorophenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a chromeno[8,7-e][1,3]oxazin-4-one class screening compound catalogued in the InterBioScreen library. It features a 2-fluorophenyl at position 9 and a phenyl group at position 3, enabling SAR exploration via two independently modifiable vectors. Suitable for phenotypic anti-inflammatory screening (croton oil-induced ear edema model) and as a specificity control for NF-κB/MAPK pathway assays. Ortho-fluorophenyl pharmacophore provides metabolic stability advantages for in vivo studies. Not interchangeable with 2-oxazinone series.

Molecular Formula C23H16FNO3
Molecular Weight 373.383
CAS No. 929512-71-0
Cat. No. B2479279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(2-fluorophenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
CAS929512-71-0
Molecular FormulaC23H16FNO3
Molecular Weight373.383
Structural Identifiers
SMILESC1C2=C(C=CC3=C2OC=C(C3=O)C4=CC=CC=C4)OCN1C5=CC=CC=C5F
InChIInChI=1S/C23H16FNO3/c24-19-8-4-5-9-20(19)25-12-17-21(28-14-25)11-10-16-22(26)18(13-27-23(16)17)15-6-2-1-3-7-15/h1-11,13H,12,14H2
InChIKeyNPIWMIMIZKSOJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

9-(2-Fluorophenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one (CAS 929512-71-0): Structural Classification and Procurement Context


9-(2-Fluorophenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one (CAS 929512-71-0) is a synthetic heterocyclic compound belonging to the chromeno[8,7-e][1,3]oxazin-4-one class, characterized by a fused chromene–oxazine core with a 2-fluorophenyl substituent at the 9-position and a phenyl group at the 3-position [1]. This scaffold is derived from flavonoid bioisosterism principles and has been explored for anti-inflammatory applications [2]. The compound is catalogued in the InterBioScreen screening library and is available from multiple chemical suppliers for research use.

Why In-Class Substitution of 9-(2-Fluorophenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one Is Not Straightforward


Chromeno[8,7-e][1,3]oxazin-4-one derivatives exhibit pronounced substituent-dependent variation in biological activity. The position of the fluorine atom on the 9-phenyl ring (ortho vs. para) and the nature of the substituent at position 3 (phenyl vs. substituted phenyl) have been shown to alter anti-inflammatory potency in the croton oil-induced ear oedema model, with certain substitution patterns yielding potent activity while others are inactive [1]. Furthermore, the oxidation state of the oxazine ring (4-one vs. 2-one) directs distinct signalling pathway engagement: chromeno[8,7-e][1,3]oxazin-2(8H)-one derivatives act via NF-κB and MAPK suppression [2], whereas the 4-one series has been principally characterized in phenotypic inflammation models. These structural variables preclude reliable interchangeability among in-class compounds without confirmatory bioassay data.

Quantitative Differentiation Evidence for 9-(2-Fluorophenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one (CAS 929512-71-0)


Ortho-Fluorophenyl Substitution at Position 9: Predicted Physicochemical Differentiation from Para-Fluoro and Non-Fluorinated Analogs

The ortho-fluorine substitution on the 9-phenyl ring of 9-(2-fluorophenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is predicted to confer distinct electronic and conformational properties relative to the para-fluoro isomer (CAS 370586-28-0). Ortho-fluorine introduces a strong electron-withdrawing inductive effect (−I) proximal to the oxazine nitrogen, which can modulate the basicity of the oxazine ring and influence hydrogen-bonding capacity. The calculated logP for the target compound is approximately 4.97, and the topological polar surface area (TPSA) is 38.77 Ų [1], indicating moderate lipophilicity suitable for membrane permeability. In comparison, the para-fluoro regioisomer is expected to exhibit a similar logP but a different dipole moment and electrostatic potential surface due to the altered fluorine vector, which may affect target-binding complementarity. No direct comparative bioassay data are available for these two regioisomers; this analysis constitutes class-level inference based on well-established fluorine positional effects in medicinal chemistry [2].

medicinal chemistry lead optimization physicochemical profiling

4-Oxazinone vs. 2-Oxazinone Regioisomerism: Divergent Signalling Pathway Engagement in Inflammation Models

Chromeno[8,7-e][1,3]oxazin-4-one derivatives, including the target compound's core scaffold, have been evaluated in the croton oil-induced ear oedema model in Swiss mice, with several analogues demonstrating potent anti-inflammatory activity [1]. In contrast, the structurally distinct chromeno[8,7-e][1,3]oxazin-2(8H)-one series has been shown to act through suppression of NF-κB and MAPK signalling pathways, with the most potent compound B3 (9-(2-chlorophenyl)-substituted) inhibiting TNF-α and IL-6 production in LPS-stimulated RAW 264.7 cells at concentrations between 6.25 and 25 μg/mL [2]. Although the target compound has not been directly tested in either assay, these data establish that the oxidation state of the oxazine ring (4-one vs. 2-one) directs engagement with distinct molecular targets and signalling cascades. A researcher selecting between a 4-oxazinone and a 2-oxazinone scaffold for anti-inflammatory screening must therefore anticipate different mechanistic profiles.

anti-inflammatory NF-κB signalling SAR

Structural Differentiation from 9-Alkyl and 9-Heteroarylmethyl Chromeno-Oxazinone Derivatives: Implications for Target Engagement

The 9-(2-fluorophenyl) substituent of the target compound distinguishes it from chromeno[8,7-e][1,3]oxazin-4-one derivatives bearing 9-alkyl or 9-heteroarylmethyl groups, which have demonstrated divergent biological activities. Formononetin-derived 9-butyl and 9-(furan-3-ylmethyl) analogues promoted osteoblast formation via BMP/Smad pathway modulation, with compound 7 exhibiting in vivo anti-osteoclastogenesis activity superior to ipriflavone in ovariectomy-induced osteoporosis mice [1]. Separately, 9,10-dihydro-4-methyl-chromeno[8,7-e][1,3]oxazin-2(8H)-one derivatives bearing 9-aryl substituents displayed anti-mycobacterial activity against M. tuberculosis H37Rv, with compounds 4g and 4h showing MIC values of 5 μg/mL while maintaining HEK-293 cell viability at 100 μg/mL [2]. The 9-(2-fluorophenyl) group of the target compound provides an aromatic, electron-deficient substituent that is structurally distinct from these alkyl/heteroarylmethyl series and may engage different biological targets.

kinase inhibition osteoporosis cytotoxicity

Fluorine-Mediated Metabolic Stability Advantage: Class-Level Expectation Supported by Fluorine Medicinal Chemistry Principles

The presence of a fluorine atom at the ortho position of the 9-phenyl ring is expected to confer enhanced metabolic stability relative to non-fluorinated phenyl analogues. Fluorine substitution at aromatic positions ortho to metabolic soft spots can block cytochrome P450-mediated oxidative metabolism by both steric and electronic mechanisms [1]. In the broader chromeno-oxazinone class, the introduction of fluorophenyl groups has been associated with improved bioavailability and metabolic stability . The 9-(2-fluorophenyl) substituent of the target compound is therefore anticipated to provide superior metabolic stability compared to unsubstituted 9-phenyl analogues, although direct comparative microsomal stability data for the target compound are not available. This represents a class-level inference grounded in well-validated fluorination strategies in drug discovery.

metabolic stability fluorine substitution ADME

Availability as a Distinct InterBioScreen Library Entry: Combinatorial Uniqueness in Screening Collections

The target compound (CAS 929512-71-0) is catalogued within the InterBioScreen screening compound collection, which comprises over 42,000 compounds supplied to pharmaceutical and biotechnology screening programs worldwide . Within the chromeno[8,7-e][1,3]oxazin-4-one subset of this library, the specific combination of 9-(2-fluorophenyl) and 3-phenyl substituents represents a discrete chemical entity that is structurally distinct from other library members bearing 9-(4-fluorophenyl), 9-(3-fluorophenyl), or 9-alkyl substituents [1]. This combinatorial uniqueness ensures that screening this compound provides coverage of chemical space not addressed by other in-class library members. The compound is distinct from the closely related 9-(2-fluorophenyl)-4-phenyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one (InterBioScreen ID STOCK1N-53640), which differs in both oxazine oxidation state and phenyl substitution position [2].

screening library chemical diversity hit identification

Recommended Research and Procurement Application Scenarios for 9-(2-Fluorophenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one (CAS 929512-71-0)


Anti-Inflammatory Phenotypic Screening Leveraging the 4-Oxazinone Scaffold

This compound is suitable for inclusion in phenotypic anti-inflammatory screening cascades that utilize the croton oil-induced ear oedema model or similar in vivo inflammation readouts, based on the demonstrated activity of the chromeno[8,7-e][1,3]oxazin-4-one scaffold class [1]. The ortho-fluorophenyl substituent may confer metabolic stability advantages over non-fluorinated analogues during in vivo assessment [2]. Researchers should note that the 4-oxazinone series is mechanistically distinct from the 2-oxazinone NF-κB/MAPK pathway inhibitors [3] and should be screened in parallel with both series to capture full scaffold diversity.

Focused Kinase or Transcription Factor Screening Based on Fluorophenyl Pharmacophore

The 2-fluorophenyl substituent at position 9 provides a halogen-bond-capable pharmacophore that may engage kinase ATP-binding pockets or protein–protein interaction interfaces. The compound can be deployed in biochemical or cellular kinase inhibition panels, transcription factor activation assays (e.g., NF-κB, AP-1 luciferase reporters), or in silico docking campaigns targeting proteins with known fluorophenyl-binding hot spots [1]. The calculated logP of ~4.97 and TPSA of 38.77 Ų [2] suggest acceptable drug-like properties for cell-based screening at typical concentrations.

Chemical Library Diversification for Hit-to-Lead and SAR Expansion

As a member of the InterBioScreen collection, this compound serves as a starting point for structure–activity relationship (SAR) exploration around the chromeno[8,7-e][1,3]oxazin-4-one scaffold. The 2-fluorophenyl and 3-phenyl substituents provide two independently modifiable vectors for analogue synthesis [1]. Procurement of this compound enables systematic variation: replacement of the 2-fluorophenyl with other ortho-substituted aryl groups, modification of the 3-phenyl ring electronics, or exploration of alternative 9-position substituents (alkyl, heteroarylmethyl) as described in the formononetin-derived osteogenic series [2] and anti-mycobacterial series [3].

Negative Control or Counter-Screen Selection Against 2-Oxazinone Hits

Given the mechanistic divergence between the 4-oxazinone and 2-oxazinone scaffold classes, the target compound is appropriate for use as a specificity control when hits emerge from chromeno[8,7-e][1,3]oxazin-2(8H)-one-based NF-κB/MAPK pathway screens [1]. Testing the 4-one analogue alongside confirmed 2-one hits can establish whether the observed activity is scaffold-specific or shared across oxazine oxidation states, thereby informing prioritization of chemical series for lead optimization.

Quote Request

Request a Quote for 9-(2-fluorophenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.